9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride
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Overview
Description
9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties. This particular compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring, with a methyl group at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminobenzophenone with a suitable reagent to form the diazepine ring. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method utilizes a flow platform to synthesize benzodiazepines from aminobenzophenones, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: It serves as a tool for studying the effects of benzodiazepines on biological systems.
Medicine: It is investigated for its potential therapeutic effects, including anxiolytic and hypnotic properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets and pathways involved include the GABA-A receptor and associated ion channels .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic effects.
Uniqueness
9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine dihydrochloride is unique due to its specific substitution pattern and the presence of a methyl group at the 9th position, which may influence its pharmacological profile and potency compared to other benzodiazepines .
Properties
CAS No. |
2763775-90-0 |
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Molecular Formula |
C10H16Cl2N2 |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-3-2-4-9-7-11-5-6-12-10(8)9;;/h2-4,11-12H,5-7H2,1H3;2*1H |
InChI Key |
VXHLEGBTSUPIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CNCCN2.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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